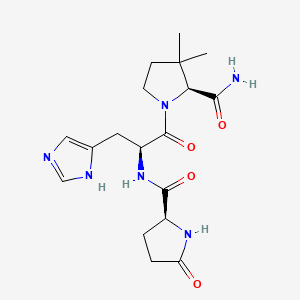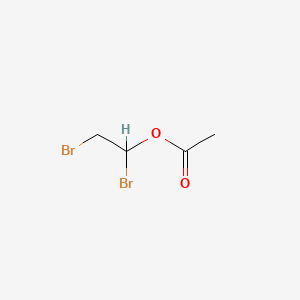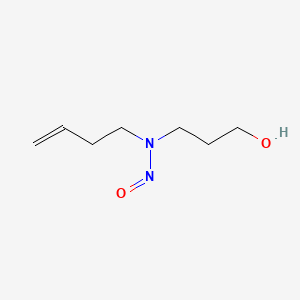
5-Oxo-L-prolyl-L-histidyl-3,3-dimethyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RX-77368 is a stable analogue of thyrotropin-releasing hormone (TRH). Thyrotropin-releasing hormone is a tripeptide hormone that plays a crucial role in the regulation of the thyroid gland by stimulating the release of thyroid-stimulating hormone. RX-77368 has been modified to enhance its stability and resistance to enzymatic degradation, making it a valuable tool in scientific research, particularly in studies related to the central nervous system and gastrointestinal functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RX-77368 involves the protection of the amino group of 3,3-dimethylproline with tert-butyl-2,4,5-trichlorophenyl carbonate in hot tert-butanol-water, yielding N-tert-butoxycarbonyl-3,3-dimethylproline. This intermediate is then reacted with ammonia using isobutyl chloroformate and N-methylmorpholine to form the final product .
Industrial Production Methods: Industrial production of RX-77368 follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction times to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: RX-77368 undergoes various chemical reactions, including:
Oxidation: RX-77368 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert RX-77368 into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the RX-77368 molecule, potentially altering its properties and activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can produce modified analogues with different functional groups.
Scientific Research Applications
RX-77368 has a wide range of scientific research applications, including:
Chemistry: RX-77368 is used as a model compound in studies of peptide synthesis and stability.
Biology: It is employed in research on the central nervous system, particularly in studies of neurotransmitter release and receptor interactions.
Medicine: RX-77368 has been investigated for its potential therapeutic effects in conditions such as cerebral ischemia, gastric ulcers, and visceral pain .
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
RX-77368 exerts its effects by mimicking the action of thyrotropin-releasing hormone. It binds to thyrotropin-releasing hormone receptors in the brain and other tissues, leading to the activation of downstream signaling pathways. These pathways include the release of thyroid-stimulating hormone from the pituitary gland and the modulation of neurotransmitter release in the central nervous system . RX-77368 also stimulates gastric acid secretion through vagal cholinergic pathways .
Comparison with Similar Compounds
CG 3509: Another stable analogue of thyrotropin-releasing hormone with similar properties but different structural modifications.
DN-1417: A thyrotropin-releasing hormone analogue with distinct biological activities.
Comparison: RX-77368 is unique in its enhanced stability and resistance to enzymatic degradation compared to other thyrotropin-releasing hormone analogues. This makes it particularly valuable in research settings where prolonged activity is required . Additionally, RX-77368 has been shown to have specific effects on gastric acid secretion and visceral pain modulation, distinguishing it from other analogues .
Properties
CAS No. |
76820-40-1 |
|---|---|
Molecular Formula |
C18H26N6O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]-3,3-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H26N6O4/c1-18(2)5-6-24(14(18)15(19)26)17(28)12(7-10-8-20-9-21-10)23-16(27)11-3-4-13(25)22-11/h8-9,11-12,14H,3-7H2,1-2H3,(H2,19,26)(H,20,21)(H,22,25)(H,23,27)/t11-,12-,14+/m0/s1 |
InChI Key |
ZEQAPQNFHVYDEL-SGMGOOAPSA-N |
SMILES |
CC1(CCN(C1C(=O)N)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C |
Isomeric SMILES |
CC1(CCN([C@@H]1C(=O)N)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C |
Canonical SMILES |
CC1(CCN(C1C(=O)N)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C |
Synonyms |
L-pyroglutamyl-L-histidyl-3,3-dimethylprolinamide Pyr-His-Dmp-NH2 RX 77368 RX-77368 RX77368 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















